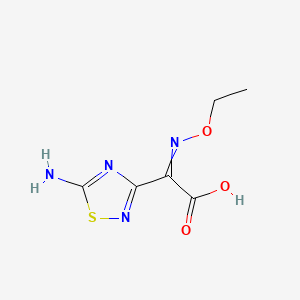
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various cephalosporin antibiotics, which are crucial in the treatment of bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid typically involves multiple steps, starting from cyanoacetamide. The process includes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization . For instance, the oximation of cyanoacetamide with hydroxylamine hydrochloride, followed by alkylation with dimethyl sulfate, leads to the formation of 2-cyano-2-(methoxyimino)acetamide. Subsequent steps involve dehydration with phosphoryl chloride, bromination, and cyclization with potassium thiocyanate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. One improved procedure involves using 1,2-dichloroethane as a solvent, triphenylphosphine as a reducer, and triethylamine as a catalyst. This method achieves a high yield of 98.1% and a purity of 98.7% without further purification .
化学反応の分析
Types of Reactions
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, dimethyl sulfate for methylation, phosphoryl chloride for dehydration, and potassium thiocyanate for cyclization . Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to achieve high yields and purity.
Major Products
The major products formed from these reactions are intermediates used in the synthesis of cephalosporin antibiotics. These intermediates are crucial for developing antibiotics with broad-spectrum activity against various bacterial strains .
科学的研究の応用
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid primarily involves its role as an intermediate in cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s derivatives target penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting their function and preventing cell wall formation .
類似化合物との比較
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid: Another intermediate used in cephalosporin synthesis.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid: Known for its role in the synthesis of fourth-generation cephalosporins.
Uniqueness
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is unique due to its high yield and purity in industrial production, making it a cost-effective and efficient intermediate for antibiotic synthesis. Its derivatives exhibit potent antibacterial activity, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C6H8N4O3S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC名 |
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |
InChI |
InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10) |
InChIキー |
UFTDZEXQFNFPFR-UHFFFAOYSA-N |
正規SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














